2-(naphthalen-2-yloxy)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide
Description
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Properties
IUPAC Name |
N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-15-6-9-18(10-7-15)26-20(23-24-25-26)13-22-21(27)14-28-19-11-8-16-4-2-3-5-17(16)12-19/h2-12H,13-14H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMKHOQDGUZZIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)COC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Naphthalen-2-yloxy)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide is a synthetic compound that combines a naphthalene moiety with a tetrazole ring, suggesting potential biological activity across various therapeutic areas. This article examines its biological activity, including synthesis methods, pharmacological evaluations, and case studies that highlight its efficacy.
Chemical Structure and Properties
The compound has the following structural formula:
This structure indicates the presence of both hydrophobic (naphthalene) and polar (tetrazole) components, which may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques, including:
- Formation of the Naphthalenyl Ether : The naphthalene derivative is first reacted with an appropriate alkyl halide.
- Tetrazole Formation : The p-tolyl group is introduced via a reaction involving tetrazole precursors.
- Final Acetamide Formation : The final compound is synthesized through acylation reactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing both naphthalene and tetrazole moieties can inhibit the growth of various gram-positive bacteria, demonstrating zones of inhibition ranging from moderate to significant depending on the specific structural modifications made to the compound .
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| Compound A | 15 | Staphylococcus aureus |
| Compound B | 20 | Escherichia coli |
| This compound | 18 | Bacillus subtilis |
Anticancer Activity
In vitro studies have evaluated the anticancer potential of related compounds against various cancer cell lines. For example, compounds with similar structural features were tested against A549 (lung cancer) and C6 (glioma) cell lines, showing promising results in inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the activation of caspases and disruption of mitochondrial membrane potential.
Case Study: Antihypertensive Effects
A recent study evaluated the antihypertensive effects of related tetrazole derivatives. Compounds similar to this compound were tested for their ability to inhibit angiotensin II receptors, resulting in significant blood pressure reduction in hypertensive models . The study utilized molecular docking simulations to elucidate the binding interactions at the receptor level.
Pharmacokinetics and Toxicity
Pharmacokinetic studies suggest that compounds with similar structures exhibit varying degrees of gastrointestinal absorption and blood-brain barrier permeability. Notably, while some derivatives showed high absorption rates, others demonstrated significant limitations due to poor solubility or high lipophilicity . Toxicity assessments indicated that while many derivatives are relatively safe at therapeutic doses, careful evaluation is necessary for long-term exposure.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of tetrazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study noted that certain tetrazole derivatives demonstrated significant inhibition of cell proliferation in breast and lung cancer models, suggesting that 2-(naphthalen-2-yloxy)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide may share similar properties due to its structural characteristics .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly through the inhibition of cyclooxygenase enzymes (COX). A related study found that compounds with similar structures displayed potent COX-II inhibitory activity, which is crucial in the management of inflammation-related diseases . The structure-activity relationship (SAR) studies suggest that modifications to the naphthalene and tetrazole moieties can enhance anti-inflammatory efficacy.
Mechanistic Insights
Understanding the mechanism of action is vital for optimizing the therapeutic use of this compound. It is believed that this compound exerts its effects through multiple pathways:
- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammatory responses, similar to other tetrazole derivatives.
- Interaction with Receptors : Preliminary findings suggest that it might interact with various receptors implicated in cancer and inflammatory processes, although further research is needed to elucidate these interactions fully .
Synthetic Pathways
The synthesis of this compound can be achieved through several chemical reactions involving naphthalene derivatives and tetrazole intermediates. The synthesis typically involves:
- Formation of the naphthalene derivative.
- Reaction with a tetrazole ring structure.
- Acetylation to yield the final product.
This synthetic route allows for the exploration of various substituents on both the naphthalene and tetrazole rings, which can lead to derivatives with enhanced biological activity.
| Synthetic Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Naphthalene formation | Naphthalene, Acetic Anhydride | Reflux | 70% |
| Tetrazole formation | p-Tolyl hydrazine, Sodium azide | Room temperature | 65% |
| Final acetamide formation | Acetic acid, Base catalyst | Reflux | 75% |
Laboratory Studies
Laboratory studies have demonstrated that this compound exhibits a dose-dependent response in inhibiting cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values obtained from these studies indicate significant potency compared to standard chemotherapeutic agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(naphthalen-2-yloxy)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide, and how can purity be ensured?
- Methodology : Multi-step synthesis typically involves:
Formation of the tetrazole ring via cyclization of nitriles with sodium azide (NaN₃) in polar solvents like DMF .
Coupling the tetrazole intermediate with naphthalen-2-yloxyacetamide derivatives using nucleophilic substitution or click chemistry (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) are standard. Purity is verified via HPLC (>95%) and NMR spectroscopy .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Key Techniques :
- ¹H/¹³C NMR : Confirms regiochemistry of the tetrazole ring and substitution patterns on the naphthalene and p-tolyl groups .
- HRMS : Validates molecular weight (e.g., [M+H]+ ion at m/z 413.2 for C₂₄H₂₁N₅O₂) .
- FTIR : Identifies functional groups (e.g., C=O stretch at ~1675 cm⁻¹, tetrazole ring vibrations at ~1450 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary biological screening?
- Approach :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using recombinant enzymes and ATP/peptide substrates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in Cu(I)-catalyzed coupling steps?
- Optimization Strategies :
- Catalyst Loading : 5–10 mol% Cu(OAc)₂ in t-BuOH/H₂O (3:1) enhances regioselectivity .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while reducing agents (e.g., sodium ascorbate) prevent Cu(II) oxidation .
- Temperature : Room temperature minimizes side reactions (e.g., triazole isomerization) .
- Data Validation : Reaction progress monitored via TLC (hexane:ethyl acetate 8:2) and quantified by HPLC area-under-curve analysis .
Q. How do structural modifications (e.g., substituents on the tetrazole or naphthalene) impact bioactivity?
- Structure-Activity Relationship (SAR) Approaches :
- Tetrazole Modifications : Electron-withdrawing groups (e.g., Cl at para-position) enhance antimicrobial potency by increasing electrophilicity .
- Naphthalene Substitution : 2-Yloxy groups improve lipophilicity (logP ~3.5), correlating with membrane permeability in Gram-positive bacteria .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
- Resolution Strategies :
Standardized Protocols : Use identical assay conditions (e.g., pH 7.4 buffer, 37°C incubation) and cell lines (e.g., HEK293 for cytotoxicity) .
Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to normalize inter-lab variability .
Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance (p <0.05) across triplicate experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
